PBS tablets are manufactured by several companies, including R-Biopharm AG, Gibco (Thermo Fisher Scientific), and Sigma-Aldrich. They are classified as laboratory reagents and buffers, essential for maintaining the physiological pH and osmotic balance in biological experiments. The primary components of PBS include potassium dihydrogen phosphate, disodium hydrogen phosphate anhydrous, sodium chloride, and potassium chloride .
The synthesis of PBS tablets involves precise measurements of the chemical constituents to ensure the correct formulation. The standard preparation includes:
To create the tablets, these ingredients are mixed and compressed into solid forms that can easily dissolve in water. The final pH of the buffer solution should be between 7.2 and 7.4, and it is typically stable for two weeks when stored at temperatures between 2°C to 8°C. For long-term stability, preservatives like thimerosal may be added .
The molecular structure of the components of PBS can be summarized as follows:
When PBS is prepared by dissolving the tablets in water, several equilibria establish themselves in solution:
These reactions allow PBS to resist changes in pH upon addition of acids or bases, making it an effective buffer system for biological applications .
The mechanism of action of PBS as a buffer involves its ability to maintain a stable pH environment essential for cellular activities. When acids or bases are introduced into the solution:
This dynamic equilibrium allows PBS to effectively neutralize small amounts of acids or bases, maintaining physiological pH levels critical for many biochemical processes .
PBS tablets exhibit several key physical and chemical properties:
Phosphate Buffered Saline tablets are widely used in various scientific applications:
PBS's versatility makes it a staple in laboratories focused on biological research, diagnostics, and therapeutic development.
PBS tablets exemplify precision engineering in solid-phase buffering, where exact stoichiometric ratios of phosphate salts are compressed into stable dosage forms. Each tablet delivers a standardized buffer composition upon dissolution, eliminating manual weighing errors. The core formulation typically includes potassium dihydrogen phosphate (KH₂PO₄), disodium hydrogen phosphate (Na₂HPO₄), sodium chloride (NaCl), and potassium chloride (KCl), with mass ratios calibrated to achieve physiological osmolarity (290–310 mOsm/kg) and pH (7.2–7.4) [1] [5]. For example, R-Biopharm’s formulation specifies 0.2 g/L KH₂PO₄, 1.16 g/L Na₂HPO₄, 8 g/L NaCl, and 0.2 g/L KCl per tablet dissolved in 100 mL water [1].
Tablet compression employs high-pressure consolidation (≥5 kN) to form cohesive solid matrices. Critical engineering parameters include:
Table 1: Comparative Formulations of Commercial PBS Tablets
Component | R-Biopharm [1] | Takara Bio [3] | MP Bio [7] |
---|---|---|---|
KH₂PO₄ (mg/L) | 200 | 244.96* | 200 |
Na₂HPO₄ (mg/L) | 1160 | 1419.60* | 1150 |
NaCl (mg/L) | 8000 | 8006.69* | 8000 |
KCl (mg/L) | 200 | 201.29* | 200 |
Final Volume (mL) | 100 | 1000 | 100 |
pH | 7.4 | 7.4 | 7.3–7.5 |
*Calculated for 1× concentration from 10× stock [5].
Airflow dynamics during compression are critical. Computational fluid dynamics (CFD) simulations reveal that flat-profile punches generate turbulent air currents, increasing particle segregation risk. In contrast, concave punches facilitate laminar airflow, reducing pressure gradients that destabilize the powder bed [6].
Phosphate salts exhibit inherent hygroscopicity, necessitating stabilization strategies to prevent deliquescence and hydrolysis during storage. Key methodologies include:
Table 2: Moisture Content and Stability of PBS Tablet Matrices
Stabilization Approach | Residual Moisture (%) | Phase Separation Observed? | Monomeric BSA Retention (%) |
---|---|---|---|
Unbuffered Lyophilization | 1.8 ± 0.2 | Yes | 62.3 ± 3.1 |
Sodium Succinate Buffer | 2.1 ± 0.3 | No | 94.7 ± 1.5 |
Potassium Phosphate Buffer | 1.5 ± 0.1 | No | 98.2 ± 0.8 |
Data derived from ssNMR and SEC analyses after 90-day storage at 40°C [9].
Hygroscopicity is mitigated by controlling relative humidity (RH) during manufacturing. Processing at RH ≤30% and packaging with silica gel desiccants maintain moisture content at <2% w/w, critical for avoiding hydrolysis of phosphate esters [7] [9].
Rapid disintegration and dissolution are imperative for PBS tablets to function as instant buffers. Dissolution kinetics are governed by:
Table 3: Dissolution Profiles of PBS Tablet Formulations
Formulation | Disintegration Time (s) | Complete Dissolution Time (s) | Aggregate Formation (%) |
---|---|---|---|
Standard PBS Tablet | 45 ± 5 | 180 ± 10 | <0.5 |
PBS-T Tablet (Tween 20) | 20 ± 3 | 55 ± 5 | <0.1 |
High-Porosity Tablet | 15 ± 2 | 120 ± 8 | 1.2 ± 0.3 |
Data sourced from manufacturer specifications [1] [3] [7].
Temperature and agitation critically influence dissolution. At 4°C, dissolution time increases by 40% due to reduced molecular diffusion, necessitating orbital shaking (≥150 rpm) for complete solubilization [5]. The Henderson-Hasselbalch equation governs pH stability during dissolution, where ionic strength (μ) modulates phosphate pKa:
pKa₂ = 7.18 – 1.52√μ + 1.96μ (at 25°C)
This ensures pH remains within ±0.1 units despite temperature shifts [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7